3,4-Dichloro-2'-pyrrolidinomethyl benzophenone

Description

Molecular Architecture Analysis

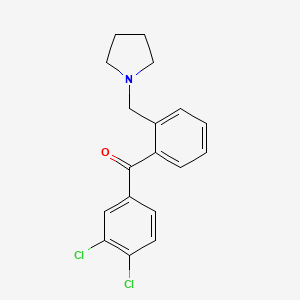

The molecular architecture of 3,4-Dichloro-2'-pyrrolidinomethyl benzophenone demonstrates characteristic benzophenone structural motifs with specific substitution patterns that significantly influence its overall geometry and chemical behavior. The compound features a central ketone functional group linking two distinct aromatic systems: a 3,4-dichlorophenyl ring and a 2-pyrrolidinomethylphenyl ring. This arrangement creates a non-planar molecular conformation due to steric interactions between the substituent groups and the inherent flexibility of the pyrrolidinomethyl chain.

The dichloroaromatic system exhibits electron-withdrawing characteristics that substantially alter the electronic distribution throughout the molecule, while the pyrrolidinomethyl substituent introduces both steric bulk and electron-donating properties. These opposing electronic effects create an interesting balance of reactivity and stability within the molecular framework. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (3,4-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone, reflecting the systematic description of its structural components.

The pyrrolidine ring adopts a puckered conformation typical of five-membered saturated heterocycles, with the nitrogen atom serving as both a structural anchor point and a potential site for intermolecular interactions. The methylene bridge connecting the pyrrolidine to the benzene ring provides conformational flexibility that allows the molecule to adopt various spatial arrangements depending on environmental conditions and intermolecular forces.

Properties

IUPAC Name |

(3,4-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO/c19-16-8-7-13(11-17(16)20)18(22)15-6-2-1-5-14(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLISMODMBDZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643670 | |

| Record name | (3,4-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-99-7 | |

| Record name | Methanone, (3,4-dichlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3,4-Dichlorobenzophenone Intermediate

A common approach begins with the synthesis of 3,4-dichlorobenzophenone or an analogous intermediate:

- Starting Materials: 3,4-dichlorobenzoyl chloride or 3,4-dichlorobenzene derivatives.

- Method: Friedel-Crafts acylation of chlorinated benzene derivatives with benzoyl chloride or benzoylating agents under Lewis acid catalysis (e.g., AlCl3).

- Notes: This step yields 3,4-dichlorobenzophenone with high regioselectivity and purity.

Introduction of the Pyrrolidinomethyl Group

The key step is the attachment of the pyrrolidinomethyl substituent at the 2' position of the benzophenone:

Method 1: Reductive Amination

- Starting from 2'-formyl-3,4-dichlorobenzophenone, the aldehyde group is reacted with pyrrolidine.

- Reductive amination is performed using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

- This method provides selective formation of the pyrrolidinomethyl group.

Method 2: Nucleophilic Substitution

- Halogenated benzophenone derivatives (e.g., 2'-chloromethyl or 2'-bromomethyl) react with pyrrolidine under nucleophilic substitution conditions.

- Solvents like acetonitrile or DMF and bases such as potassium carbonate facilitate the reaction.

Alternative Synthetic Routes

Sandmeyer Reaction for Intermediate Preparation:

- Conversion of 3,4-dichloroaniline to 3,4-dichlorobromobenzene via diazotization and bromination.

- Subsequent coupling with pyrrolidinomethyl derivatives.

-

- Preparation of Grignard reagents from alkyl magnesium halides.

- Reaction with chlorinated benzophenone intermediates to form the desired compound.

These methods are adapted from similar syntheses of chlorinated benzophenone derivatives and related compounds, ensuring high yield and purity.

Data Table: Summary of Preparation Methods

| Step | Methodology | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts acylation | 3,4-dichlorobenzoyl chloride, AlCl3, solvent | 80-90 | >95 | Classic acylation step |

| 2 | Reductive amination | 2'-formyl intermediate, pyrrolidine, NaBH3CN | 75-85 | 98-99 | Selective pyrrolidinomethylation |

| 3 | Nucleophilic substitution | 2'-halomethyl benzophenone, pyrrolidine, base | 70-80 | 95-98 | Alternative to reductive amination |

| 4 | Sandmeyer + Grignard coupling (alt) | 3,4-dichloroaniline, Mg, alkyl halides | 65-75 | 90-95 | Industrial scale adaptation |

Research Findings and Industrial Considerations

- Yield Optimization: Reductive amination offers better control and higher purity compared to nucleophilic substitution, minimizing side reactions.

- Raw Material Availability: Commercial availability of 3,4-dichlorobenzoyl chloride and pyrrolidine facilitates scale-up.

- Reaction Conditions: Mild temperatures and solvent choices impact reaction kinetics and product stability.

- Purification: Vacuum distillation and recrystallization are effective for isolating high-purity product.

- Safety and Environmental Impact: Use of chlorinated reagents requires careful handling and waste treatment.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2’-pyrrolidinomethyl benzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

3,4-Dichloro-2’-pyrrolidinomethyl benzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Halogenation Patterns

- 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS: 898774-95-3): Differs in the placement of chlorine atoms (3,5-dichloro vs. 3,4-dichloro), which alters electronic distribution and steric hindrance.

- 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone (CAS: 898792-75-1): Substitutes the pyrrolidine ring with a methylpiperazine group at the 4'-position, enhancing basicity and solubility in polar solvents .

Heterocyclic Modifications

- 3,4-Dichloro-2'-(thiomethyl)benzophenone (CAS: 107056): Substitutes pyrrolidinomethyl with a thiomethyl group, significantly lowering polarity and altering UV absorption profiles .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound | Not provided | C₁₈H₁₆Cl₂N₂O | ~347.2* | 3,4-Cl; 2'-pyrrolidinomethyl |

| 3,5-Dichloro-2'-pyrrolidinomethyl benzophenone | 898774-95-3 | C₁₈H₁₆Cl₂N₂O | ~347.2 | 3,5-Cl; 2'-pyrrolidinomethyl |

| 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone | 898792-75-1 | C₂₀H₂₁Cl₂N₃O | 390.3 | 2,4-Cl; 4'-methylpiperazinomethyl |

| 3,4-Dichloro-2'-(thiomethyl)benzophenone | 107056 | C₁₄H₁₀Cl₂OS | 297.2 | 3,4-Cl; 2'-thiomethyl |

*Molecular weight estimated based on analogous structures.

Functional and Application Differences

- Pharmaceutical Potential: Pyrrolidine-containing derivatives (e.g., this compound) are prioritized in drug discovery due to pyrrolidine’s role in enhancing bioavailability and target binding . Piperazine analogues (e.g., 2,4-dichloro-4'-(4-methylpiperazinomethyl) benzophenone) may exhibit improved CNS penetration .

- Material Science: Thiomethyl-substituted benzophenones (e.g., 3,4-dichloro-2'-(thiomethyl)benzophenone) show promise in polymer photostabilization but lack the hydrogen-bonding capacity of pyrrolidine derivatives .

Research Findings and Trends

- Synthetic Challenges: Pyrrolidinomethyl derivatives often require multi-step syntheses involving nucleophilic substitution or reductive amination, whereas thiomethyl analogues are simpler to prepare .

- Structure-Activity Relationships (SAR) : Chlorine at the 3,4-positions enhances electrophilic reactivity compared to 2,4- or 3,5-dichloro isomers, making the parent compound more reactive in cross-coupling reactions .

- Market Availability: CymitQuimica lists several discontinued benzophenones, underscoring the niche demand for these specialized compounds .

Biological Activity

3,4-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS No. 898774-99-7) is a synthetic compound belonging to the benzophenone family. Its unique structure, characterized by dichlorinated positions on the aromatic ring and a pyrrolidinomethyl substituent, suggests potential biological activities that warrant investigation. This article reviews the available literature on its biological activity, synthesis, and related research findings.

Chemical Structure and Synthesis

The compound is synthesized through a series of chemical reactions involving chlorination and substitution processes. The typical synthetic route includes:

- Starting Material : 4-methylpropiophenone.

- Chlorination : Introduction of chlorine atoms at the 3' and 4' positions using reagents such as bromine in dichloromethane.

- Purification : The product is purified through recrystallization or chromatography.

The chemical structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar chlorinated structures often exhibit significant biological activities, including cytotoxicity, enzyme inhibition, and interactions with cellular processes. The following sections detail specific biological activities associated with this compound.

Enzyme Inhibition

Research into the enzyme inhibition properties of structurally related compounds indicates that they can act as inhibitors for various enzymes. For example, compounds similar to this compound have been identified as substrate-type releasing agents at monoamine transporters . This suggests that the compound may also exhibit similar inhibitory effects on specific enzymes involved in neurotransmitter regulation.

1. Chlorinated Aromatic Compounds

A comprehensive review of chlorinated aromatic compounds indicates that they often possess significant biological activity. For example:

- Cytotoxic Effects : A study highlighted that chlorinated derivatives can induce apoptosis in cancer cell lines .

- Mechanism of Action : These compounds may interact with molecular targets such as receptors or enzymes, leading to alterations in biochemical pathways .

2. Monoamine Transporters

Research on related compounds has demonstrated their ability to influence monoamine transporters, which are critical in regulating neurotransmitter levels in the brain. Such interactions could imply potential applications in neuropharmacology .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the key parameters for optimizing the synthesis of 3,4-Dichloro-2'-pyrrolidinomethyl benzophenone?

- Methodological Answer : Synthesis optimization requires adjustments to reaction temperature, solvent polarity, and reagent stoichiometry. For example, polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency for introducing the pyrrolidinomethyl group. Temperature control (60–80°C) minimizes side reactions like dehalogenation . Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane gradients improves yield (>75%) and purity (>95%) .

Q. How is this compound utilized as a reference standard in pharmaceutical testing?

- Methodological Answer : The compound serves as a chromatographic reference (e.g., HPLC or LC-MS) to calibrate retention times and quantify impurities. A typical protocol involves:

- Preparing a 1 mg/mL stock solution in methanol.

- Spiking test samples with the standard at 0.1–1.0% (w/w).

- Validating accuracy through recovery rates (95–105%) and precision (RSD <2%) .

Q. What spectroscopic techniques are suitable for characterizing its solvatochromic properties?

- Methodological Answer : FT-IR and UV-Vis spectroscopy are critical. For example:

- FT-IR : Monitor ν(C=O) stretching (1650–1700 cm⁻¹) to assess solvent-induced vibrational shifts. In acetonitrile, hydrogen bonding with water splits the ν(C=O) band, revealing distinct solvation states .

- UV-Vis : Solvent polarity alters π→π* transitions, with hypsochromic shifts observed in halogenated solvents due to increased reaction field effects .

Advanced Research Questions

Q. How do solvent-solute interactions influence its photochemical behavior?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity modulate triplet-state formation. In alcohols, prolonged hydrogen bonding (lifetimes ~7.7 ps) stabilizes nπ* states, whereas halogenated solvents favor rapid solvent exchange and ππ* transitions. Computational DFT studies correlate solvent dielectric constants with experimental ν(C=O) shifts (R² >0.90) .

Q. What computational approaches resolve contradictions in photochemical decay pathways?

- Methodological Answer : Quantum mechanical calculations (e.g., TD-DFT) differentiate between T1(nπ*) and T2(ππ*) states. For polar solvents, spin-orbit coupling calculations predict dominant intersystem crossing (ISC) to T1, while nonpolar solvents favor T2 populations. Experimental transient absorption spectra validate these pathways .

Q. How can structural analogs inform structure-activity relationships (SAR) for biological applications?

- Methodological Answer : Compare substituent effects using analogs like:

Q. What strategies mitigate data discrepancies in biological activity assays?

- Methodological Answer : Use orthogonal assays (e.g., MTT for cytotoxicity, ELISA for protein binding) to validate findings. For instance, contradictory autophagy modulation in neuronal cells may arise from cell-line-specific expression of GnRH receptors. Normalize data to housekeeping genes (e.g., β-actin) and include positive controls (e.g., bisphenol A) .

Methodological Notes

- Contradiction Analysis : Conflicting spectral data (e.g., split ν(C=O) bands) often reflect solvent heterogeneity. Use mixed-solvent titrations to isolate contributions from specific interactions .

- Experimental Design : For photopolymerization studies, optimize light intensity (e.g., 365 nm UV, 10 mW/cm²) and initiator concentration (0.1–1.0 mol%) to balance reaction rate and crosslinking density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.